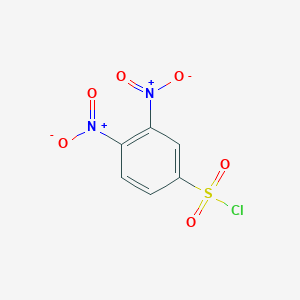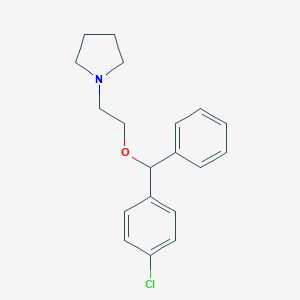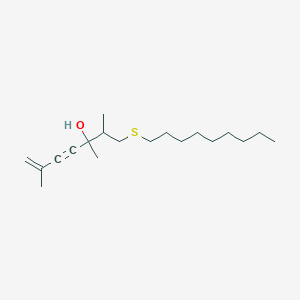
3,4-Dinitrobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dinitrobenzenesulfonyl chloride (DNBS) is a chemical compound widely used in scientific research as a reagent for the detection and quantification of amino acids and peptides. It is a yellow crystalline powder with a chemical formula of C6H3N2O5SCl. DNBS is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and analytical chemistry. In
Mecanismo De Acción
3,4-Dinitrobenzenesulfonyl chloride reacts with the amino group of amino acids and peptides to form a stable sulfonamide derivative. The reaction proceeds through the formation of an intermediate imidic acid that reacts with thionyl chloride to form the final product. The reaction is highly selective for primary amino groups and does not react with secondary or tertiary amino groups. The reaction is also highly specific for amino acids and peptides and does not react with other compounds in biological samples.
Efectos Bioquímicos Y Fisiológicos
3,4-Dinitrobenzenesulfonyl chloride is a stable compound that does not have any significant biochemical or physiological effects. It is a reagent that is used to detect and quantify amino acids and peptides in biological samples. 3,4-Dinitrobenzenesulfonyl chloride is not metabolized by the body and is excreted unchanged in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dinitrobenzenesulfonyl chloride is a versatile reagent that has several advantages for lab experiments. It is highly selective for primary amino groups and does not react with other compounds in biological samples. 3,4-Dinitrobenzenesulfonyl chloride is also a stable compound that can be stored for long periods without degradation. However, 3,4-Dinitrobenzenesulfonyl chloride has some limitations for lab experiments. It requires a high concentration of amino acids or peptides for detection, and the reaction is sensitive to pH and temperature. 3,4-Dinitrobenzenesulfonyl chloride also reacts with some amino acids and peptides more slowly than others, which can lead to inaccurate quantification.
Direcciones Futuras
3,4-Dinitrobenzenesulfonyl chloride has several potential future directions for scientific research. One area of research is the development of new reagents that can detect and quantify other compounds in biological samples. Another area of research is the use of 3,4-Dinitrobenzenesulfonyl chloride in the synthesis of peptides and proteins for therapeutic applications. 3,4-Dinitrobenzenesulfonyl chloride can also be used to study the structure and function of proteins and peptides by identifying amino acid residues involved in protein-protein interactions. Finally, 3,4-Dinitrobenzenesulfonyl chloride can be used to study the role of amino acids and peptides in disease states, such as cancer and neurodegenerative diseases.
Métodos De Síntesis
3,4-Dinitrobenzenesulfonyl chloride can be synthesized by reacting 3,4-dinitrobenzenesulfonic acid with thionyl chloride in the presence of a catalytic amount of DMF (dimethylformamide). The reaction proceeds at room temperature and yields 3,4-Dinitrobenzenesulfonyl chloride as a yellow crystalline powder. The synthesis of 3,4-Dinitrobenzenesulfonyl chloride is a straightforward process, and the compound is commercially available.
Aplicaciones Científicas De Investigación
3,4-Dinitrobenzenesulfonyl chloride is widely used in scientific research as a reagent for the detection and quantification of amino acids and peptides. 3,4-Dinitrobenzenesulfonyl chloride reacts with the amino group of amino acids and peptides to form a stable sulfonamide derivative that can be easily detected and quantified using UV-visible spectroscopy. 3,4-Dinitrobenzenesulfonyl chloride has been used to study the amino acid composition of proteins, the synthesis of peptides, and the identification of amino acid residues involved in protein-protein interactions.
Propiedades
Número CAS |
100367-66-6 |
|---|---|
Nombre del producto |
3,4-Dinitrobenzenesulfonyl chloride |
Fórmula molecular |
C6H3ClN2O6S |
Peso molecular |
266.62 g/mol |
Nombre IUPAC |
3,4-dinitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClN2O6S/c7-16(14,15)4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H |
Clave InChI |
CFCJOWCTJBGWMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
Benzenesulfonoyl chloride, 3,4-dinitro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)


![Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-](/img/structure/B34780.png)
![4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B34781.png)





![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)

